
3-(Piperidin-4-ylmethyl)cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Piperidin-4-ylmethyl)cyclobutan-1-ol is a chemical compound that features a cyclobutane ring bonded to a piperidine moiety via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-ylmethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with piperidine in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the carbonyl group in cyclobutanone to form the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(Piperidin-4-ylmethyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield cyclobutanone derivatives, while substitution reactions can produce various substituted cyclobutane compounds.
科学研究应用
3-(Piperidin-4-ylmethyl)cyclobutan-1-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
作用机制
The mechanism of action of 3-(Piperidin-4-ylmethyl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can influence various biochemical pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
3-Methyl-1-piperidin-4-ylbutan-1-ol: Similar in structure but with a different alkyl chain length.
1-(Piperidin-4-yl)cyclobutan-1-ol: Similar but lacks the methylene bridge.
Uniqueness
3-(Piperidin-4-ylmethyl)cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C10H19NO |
|---|---|
分子量 |
169.26 g/mol |
IUPAC 名称 |
3-(piperidin-4-ylmethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO/c12-10-6-9(7-10)5-8-1-3-11-4-2-8/h8-12H,1-7H2 |
InChI 键 |
UEXVLLPLZUJXDV-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1CC2CC(C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)

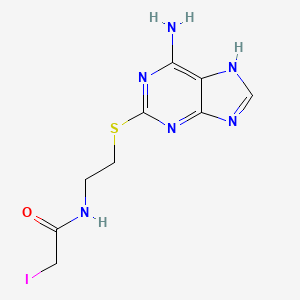
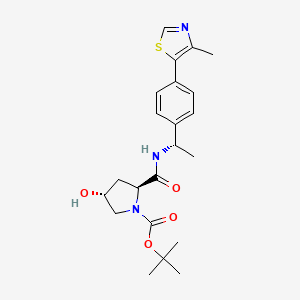
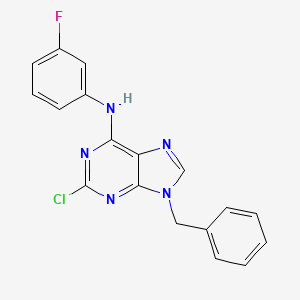
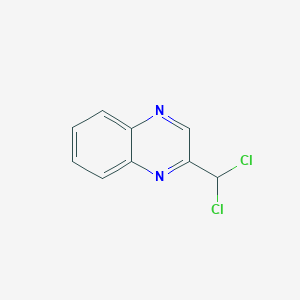
![1-Azaspiro[4.4]nonan-3-one](/img/structure/B12931602.png)
![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)
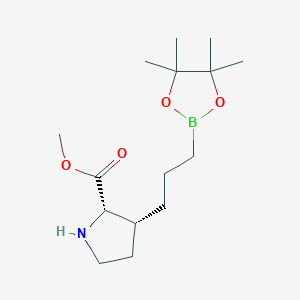
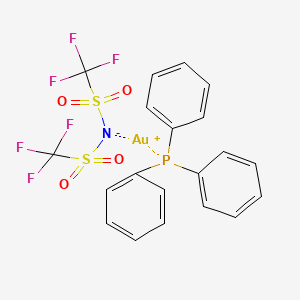

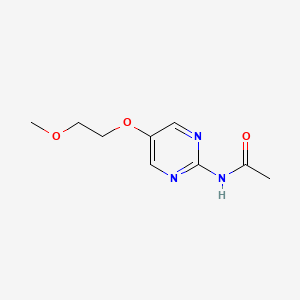

![5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12931665.png)
